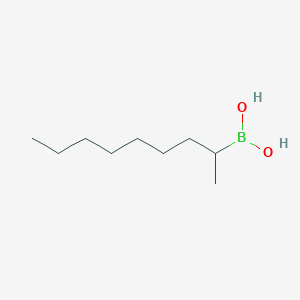
2-(5-Ethylthiophen-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethylthiophen-2-YL)acetic acid: is an organic compound with the molecular formula C₈H₁₀O₂S . It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound features a thiophene ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylthiophen-2-YL)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene derivatives. The reaction typically uses ethylthiophene as the starting material, which undergoes acylation with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with sulfur sources to form the thiophene ring. This method can be adapted to introduce the ethyl and acetic acid substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(5-Ethylthiophen-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like or , leading to the formation of sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using .
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization. Common reagents include (e.g., bromine) and .
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-(5-Ethylthiophen-2-YL)ethanol.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
2-(5-Ethylthiophen-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It serves as a precursor in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to modulate biological pathways involving thiophene derivatives.
Industry: Utilized in the production of specialty chemicals and materials, such as corrosion inhibitors and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-(5-Ethylthiophen-2-YL)acetic acid is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors through its thiophene ring and acetic acid moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
相似化合物的比较
2-(5-Ethylthiophen-2-YL)acetic acid can be compared with other thiophene derivatives such as:
Thiophene-2-acetic acid: Lacks the ethyl substituent, leading to different chemical and biological properties.
2-(5-Methylthiophen-2-YL)acetic acid: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2-(5-Phenylthiophen-2-YL)acetic acid: Features a phenyl group, resulting in increased steric hindrance and altered electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
70596-08-6 |
|---|---|
分子式 |
C8H10O2S |
分子量 |
170.23 g/mol |
IUPAC 名称 |
2-(5-ethylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C8H10O2S/c1-2-6-3-4-7(11-6)5-8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
InChI 键 |
LHGIEVDPYLVDOI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(S1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)




![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)

